N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 2189235-66-1
VCID: VC7797996
InChI: InChI=1S/C16H17N3O/c1-18(16(12-17)8-4-9-16)15(20)11-19-10-7-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11H2,1H3
SMILES: CN(C(=O)CN1C=CC2=CC=CC=C21)C3(CCC3)C#N
Molecular Formula: C16H17N3O
Molecular Weight: 267.332

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide

CAS No.: 2189235-66-1

Cat. No.: VC7797996

Molecular Formula: C16H17N3O

Molecular Weight: 267.332

* For research use only. Not for human or veterinary use.

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide - 2189235-66-1

Specification

CAS No. 2189235-66-1
Molecular Formula C16H17N3O
Molecular Weight 267.332
IUPAC Name N-(1-cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide
Standard InChI InChI=1S/C16H17N3O/c1-18(16(12-17)8-4-9-16)15(20)11-19-10-7-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11H2,1H3
Standard InChI Key UOTDEOHSLBNVGD-UHFFFAOYSA-N
SMILES CN(C(=O)CN1C=CC2=CC=CC=C21)C3(CCC3)C#N

Introduction

Chemical Structure and Nomenclature

N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide (IUPAC name: N-(1-cyanocyclobutyl)-2-(1H-indol-1-yl)-N-methylacetamide) belongs to the acetamide class of organic compounds, distinguished by its dual nitrogen substitutions and cyclobutane ring. The molecular formula is C₁₆H₁₇N₃O, with a molecular weight of 275.33 g/mol. Key structural features include:

  • A central acetamide backbone (CH₃C(O)N) with methyl and 1-cyanocyclobutyl substituents on the nitrogen atom.

  • An indol-1-yl group (a bicyclic structure comprising a benzene ring fused to a pyrrole ring) attached to the alpha-carbon of the acetamide.

  • A cyclobutane ring substituted with a cyano (-CN) group at the 1-position.

The presence of the indole moiety suggests potential interactions with biological targets, as indole derivatives are prevalent in pharmaceuticals and natural products . The cyanocyclobutyl group introduces steric and electronic effects that may influence solubility and reactivity .

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O
Molecular Weight275.33 g/mol
Key Functional GroupsAcetamide, Indole, Cyano
Potential Hydrogen Bond SitesAmide oxygen, Cyano nitrogen

Synthesis and Manufacturing

While no explicit synthesis protocols for N-(1-Cyanocyclobutyl)-2-indol-1-yl-N-methylacetamide are documented in the provided sources, plausible routes can be inferred from analogous compounds. A multi-step approach might involve:

Cyclobutane Ring Formation

The 1-cyanocyclobutyl group could be synthesized via [2+2] cycloaddition reactions or ring-closing metathesis. For example, photochemical dimerization of acrylonitrile derivatives under UV light may yield cyanocyclobutane intermediates .

Indole Functionalization

Indole can be alkylated at the 1-position using electrophilic reagents such as methyl iodide or via Ullmann coupling. Subsequent acetylation with chloroacetyl chloride would introduce the acetamide backbone .

Amide Bond Formation

The final step likely involves coupling the cyanocyclobutylamine with the acetylated indole derivative. Carbodiimide-based coupling agents (e.g., EDC, DCC) or mixed anhydride methods could facilitate this reaction .

Hypothetical Reaction Pathway:

  • Synthesis of 1-cyanocyclobutylamine via cycloaddition.

  • N-methylation of indole followed by acetylation at the 2-position.

  • Amide coupling between 1-cyanocyclobutylamine and acetylated indole.

Reaction conditions would require careful optimization of temperature, solvent (e.g., DMF or THF), and catalysts to maximize yield and purity .

Physicochemical Properties

The compound’s properties are influenced by its polar functional groups and hydrophobic regions:

Solubility

  • Polarity: The amide and cyano groups enhance solubility in polar aprotic solvents (e.g., DMSO, acetone).

  • Lipophilicity: The indole and cyclobutane rings contribute to moderate logP values (~2.5–3.5), suggesting balanced membrane permeability .

Stability

  • Thermal Stability: Cyclobutane rings are strain-prone, potentially leading to ring-opening at elevated temperatures (>150°C).

  • Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to carboxylic acids under strongly acidic or basic conditions .

Biological Activity and Applications

Although direct pharmacological data for this compound are unavailable, structural analogs provide clues to its potential bioactivity:

Kinase Inhibition

Indole derivatives are known to inhibit kinases such as JAK2 and CDK2. The acetamide moiety could serve as a hydrogen-bond donor/ acceptor, enhancing target binding .

Neuroactive Properties

N-methylacetamide derivatives have been studied for modulating neurotransmitter receptors (e.g., NMDA), suggesting possible CNS applications .

Table 2: Hypothetical Biological Targets

TargetMechanismPotential Indication
Kinases (e.g., JAK2)ATP-binding site inhibitionCancer, Inflammation
GPCRsAllosteric modulationNeurological disorders
HDACsZinc chelationEpigenetic regulation

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